molecular formula C8H12F3NO B15312583 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine CAS No. 2825011-21-8

1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine

Cat. No.: B15312583
CAS No.: 2825011-21-8
M. Wt: 195.18 g/mol
InChI Key: KHAQZLGMJWTEHB-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl group imparts distinct chemical properties, making it a valuable building block in synthetic chemistry.

Preparation Methods

The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition of a trifluoromethylated precursor with a suitable amine under controlled conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the bicyclic structure. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

    Cycloaddition: The bicyclic structure allows for cycloaddition reactions, forming complex polycyclic compounds.

Major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric regions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine can be compared with other trifluoromethylated bicyclic compounds, such as:

    4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine: Similar in structure but differs in the position of the trifluoromethyl group.

    1,4-Diazabicyclo[2.2.2]octane (DABCO): While not trifluoromethylated, DABCO shares the bicyclic framework and is widely used as a catalyst and reagent in organic synthesis.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the bicyclic structure, which imparts distinct chemical and physical properties .

Properties

CAS No.

2825011-21-8

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7-3-1-6(12,2-4-7)5-13-7/h1-5,12H2

InChI Key

KHAQZLGMJWTEHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)N)C(F)(F)F

Origin of Product

United States

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